

optimizing ACT-462206 dosage for sleep studies

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Compound of Interest

Compound Name: ACT-462206

Cat. No.: B605166

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Technical Support Center: ACT-462206

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **ACT-462206** for sleep studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **ACT-462206** and what is its mechanism of action?

A1: **ACT-462206** is a potent, orally active dual orexin receptor antagonist (DORA).^{[1][2]} It functions by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin A and orexin B, to both the orexin 1 (OX1) and orexin 2 (OX2) receptors.^[1] This blockade of the orexin system, which is crucial for maintaining wakefulness, leads to a decrease in wakefulness and the promotion of sleep.^{[1][3]} **ACT-462206** has shown a higher affinity for the OX2 receptor, with IC50 values of 60 nM for OX1 and 11 nM for OX2.^{[4][5]}

Q2: What is a typical starting dose range for preclinical sleep studies with **ACT-462206**?

A2: In preclinical studies, sleep-promoting effects of **ACT-462206** have been observed in rats and dogs at doses ranging from 10 to 300 mg/kg administered orally (p.o.).^[5] A single dose in this range has been shown to decrease wakefulness while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.^{[1][5]} For anxiolytic-like effects, doses of 100 and 300 mg/kg have been documented in rats.^[5] The selection of a starting dose should consider the animal model and the specific research question.

Q3: What pharmacokinetic parameters should I be aware of when designing my study?

A3: In a first-in-human study, **ACT-462206** demonstrated dose-dependent pharmacokinetics.[6] Following single oral doses, the time to maximum plasma concentration (t_{max}) ranged from 1.5 to 4.0 hours.[6] The elimination half-life varied between 4.8 and 11.2 hours.[6] Notably, sedative effects were observed to dissipate within 8 hours, even though elevated plasma concentrations of the compound can be sustained for over 24-36 hours.[4] In male Wistar rats, a 100 mg/kg oral dose resulted in plasma and brain concentrations of 2267 ng/mL and 1219 ng/g, respectively, at 3 hours post-dose, confirming its brain penetrance.[5]

Q4: What are the expected effects of **ACT-462206** on sleep architecture?

A4: **ACT-462206** is expected to promote a more natural sleep architecture compared to other classes of hypnotics.[3] In preclinical models, it has been shown to decrease the latency to the first episode of persistent NREM and REM sleep.[5] It decreases overall wakefulness while increasing both NREM and REM sleep.[1][5] This is a characteristic effect of dual orexin receptor antagonists.

Troubleshooting Guides

Issue 1: High variability in sleep-wake data between subjects at the same dose.

- Possible Cause: Inconsistent timing of drug administration relative to the light-dark cycle. The effects of orexin antagonists can be more pronounced during the active phase (dark cycle for nocturnal animals).
- Troubleshooting Steps:
 - Ensure precise and consistent timing of oral gavage for all animals.
 - Administer **ACT-462206** at the beginning of the light phase to assess sleep promotion during the normal resting period, or at the beginning of the dark phase to assess its ability to overcome the natural drive for wakefulness.
 - Acclimate animals to the experimental procedures, including gavage, to minimize stress-induced variability. Stress can independently alter sleep-wake states.

Issue 2: Observed sedative effects are shorter or longer than expected based on the known half-life.

- Possible Cause: A disconnect between plasma pharmacokinetic (PK) and central nervous system pharmacodynamic (PD) effects. While the plasma half-life of **ACT-462206** is between 4.8 and 11.2 hours in humans, the sedative effects may wane sooner.^{[4][6]}
- Troubleshooting Steps:
 - Correlate behavioral and EEG/EMG data directly with plasma and brain concentrations of **ACT-462206** at multiple time points.
 - Consider receptor occupancy studies to understand the duration of target engagement at the OX1 and OX2 receptors in the brain.
 - Evaluate the potential for active metabolites that may have a different half-life and contribute to the observed effects.

Issue 3: Animals exhibit cataplexy-like events at higher doses.

- Possible Cause: Robust blockade of orexin signaling can sometimes lead to symptoms reminiscent of narcolepsy, such as cataplexy, particularly at higher doses.^{[7][8]} This is a known class effect for dual orexin receptor antagonists.
- Troubleshooting Steps:
 - Carefully review video recordings for sudden bouts of muscle weakness or paralysis, especially in response to positive stimuli.
 - If cataplexy-like events are observed, consider reducing the dose of **ACT-462206**.
 - Characterize the dose-response relationship for these events to identify a therapeutic window that promotes sleep without inducing cataplexy.

Data Presentation

Table 1: Pharmacokinetic Parameters of **ACT-462206** in Humans (Single Oral Dose)^[6]

Dose Range (mg)	Median Tmax (hours)	Elimination Half-Life (hours)	Onset of Effect (minutes)
5 - 1500	1.5 - 4.0	4.8 - 11.2	20 - 45

Table 2: In Vitro Receptor Affinity of **ACT-462206**[\[4\]](#)[\[5\]](#)

Receptor	IC50 (nM)
Orexin 1 (OX1)	60
Orexin 2 (OX2)	11

Table 3: Preclinical Efficacy of **ACT-462206** in Rodents (Oral Administration)[\[5\]](#)

Dose (mg/kg)	Observed Effect	Species
10 - 300	Sleep-promoting (decreased wakefulness, increased NREM/REM)	Rat
100, 300	Anxiolytic-like effects	Rat

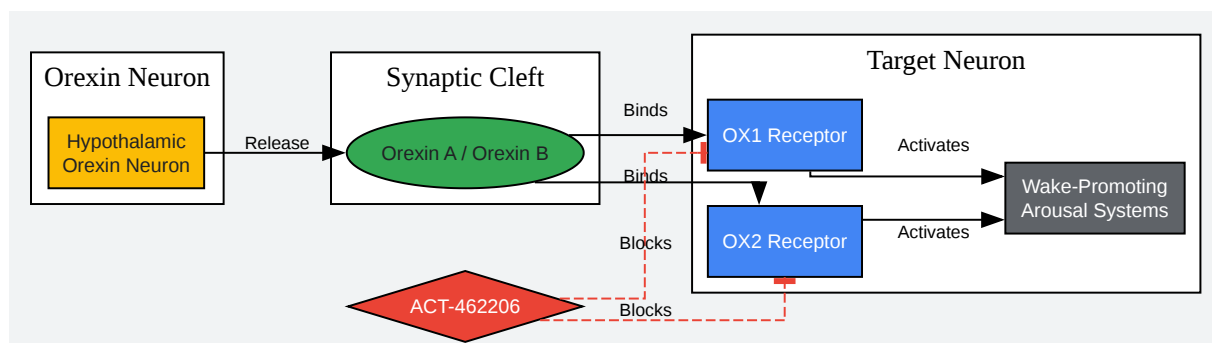
Experimental Protocols

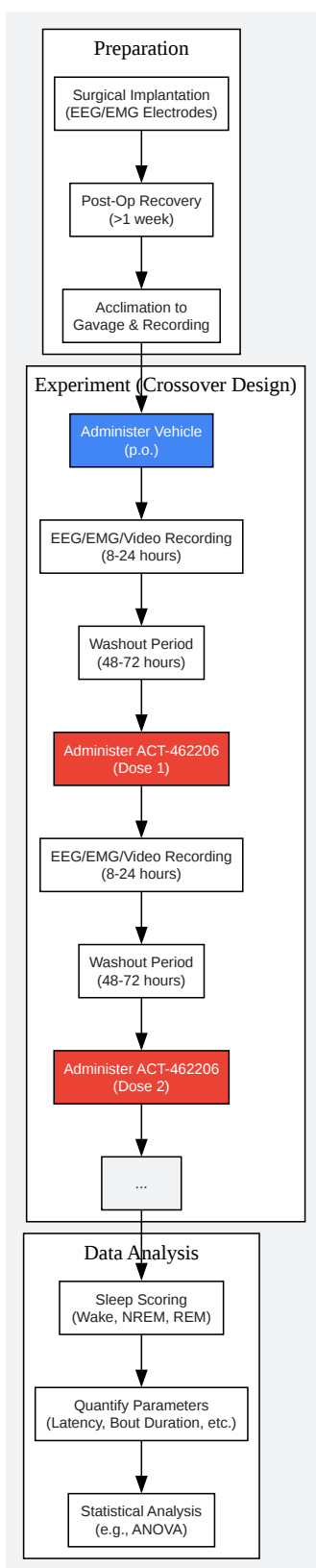
Protocol 1: Dose-Response Assessment of **ACT-462206** on Sleep-Wake Architecture in Rodents

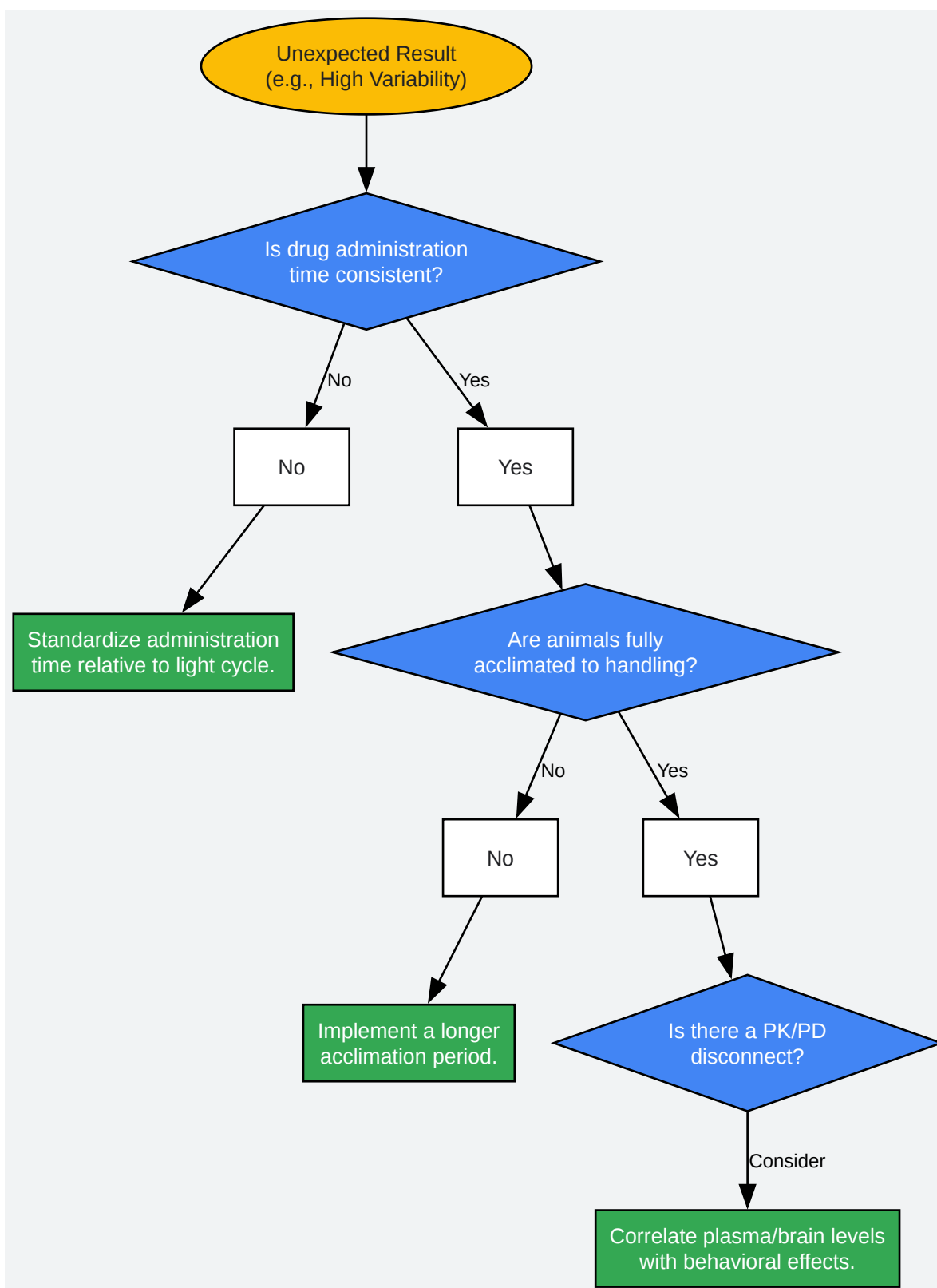
- Animal Preparation: Adult male Wistar rats are surgically implanted with electrodes for continuous electroencephalogram (EEG) and electromyogram (EMG) recording. Animals are allowed a minimum of one week for post-operative recovery.
- Experimental Design: A within-subjects, crossover design is employed. Each animal receives vehicle and multiple doses of **ACT-462206** (e.g., 10, 30, 100 mg/kg, p.o.) with a sufficient washout period (e.g., 48-72 hours) between treatments.

- Drug Administration: **ACT-462206** is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at the onset of the light cycle.
- Data Acquisition: Continuous EEG/EMG recordings are collected for at least 8 hours post-administration. Video recordings are simultaneously captured to monitor behavior.
- Data Analysis:
 - Sleep-wake states (Wake, NREM, REM) are scored in 10-second epochs using validated sleep scoring software.
 - Key parameters to be quantified include:
 - Total time spent in each state.
 - Latency to the first persistent episode of NREM and REM sleep.
 - Number and duration of sleep/wake bouts.
 - EEG power spectral analysis (e.g., delta power during NREM sleep).
 - Statistical analysis (e.g., repeated measures ANOVA) is used to determine dose-dependent effects.

Visualizations







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